

# Astressin 2B: Application Notes and Protocols for Researchers

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## Compound of Interest

Compound Name: *Astressin 2B*

Cat. No.: *B15569425*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Astressin 2B** is a potent and selective competitive antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2). This synthetic peptide is a valuable tool for investigating the physiological and pathological roles of the CRF2 signaling pathway, which is implicated in a variety of processes including stress response, anxiety, gastrointestinal function, and cardiovascular regulation. This document provides detailed information on **Astressin 2B** suppliers, its biochemical properties, and comprehensive protocols for its use in key in vitro and in vivo experiments.

## Supplier and Catalog Information

**Astressin 2B** is commercially available from several reputable suppliers. The following table summarizes key catalog information to aid in product selection and experimental planning.

Supplier	Catalog Number	Purity	Formulation	Storage
R&D Systems / Tocris Bioscience	2391	≥95%	Lyophilized solid	Store at -20°C
MedchemExpress	HY-P1108	≥95%	Lyophilized solid	Store at -20°C to -80°C
GlpBio	GC15720	≥95%	Lyophilized solid	Store at -20°C
TargetMol	T4539	≥95%	Lyophilized solid	Store at -20°C
United States Biological	A2620-25	Not specified	Lyophilized solid	Store at -20°C
AbMole BioScience	M4133	≥95%	Lyophilized solid	Store at -20°C
RS Synthesis	Not specified	Not specified	Lyophilized solid	Not specified

Note: Purity, formulation, and storage conditions may vary by lot. Always refer to the supplier's certificate of analysis and product datasheet for the most accurate information.

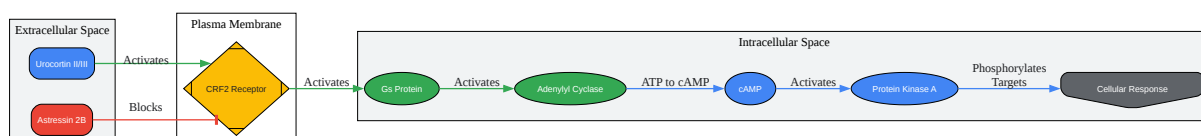
## Physicochemical and Biological Properties

Property	Value	Reference
Molecular Weight	~4041.7 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	681260-70-8	<a href="#">[1]</a> <a href="#">[2]</a>
IC50 (CRF2)	1.3 nM	<a href="#">[1]</a> <a href="#">[2]</a>
IC50 (CRF1)	>500 nM	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Soluble in water	<a href="#">[1]</a> <a href="#">[2]</a>

**Astressin 2B** exhibits high selectivity for the CRF2 receptor over the CRF1 receptor, making it an excellent tool for dissecting the specific functions of CRF2 signaling pathways.

## Signaling Pathway

**Astressin 2B** acts by competitively blocking the binding of endogenous CRF2 receptor agonists, such as Urocortin II and Urocortin III. The CRF2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various downstream effectors, including Protein Kinase A (PKA), which in turn modulates gene expression and cellular function.



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### CRF2 Receptor Signaling Pathway

## Experimental Protocols

The following are detailed protocols for key experiments utilizing **Astressin 2B**.

### In Vitro Experiment: cAMP Inhibition Assay

This assay determines the ability of **Astressin 2B** to inhibit the production of cAMP stimulated by a CRF2 receptor agonist.

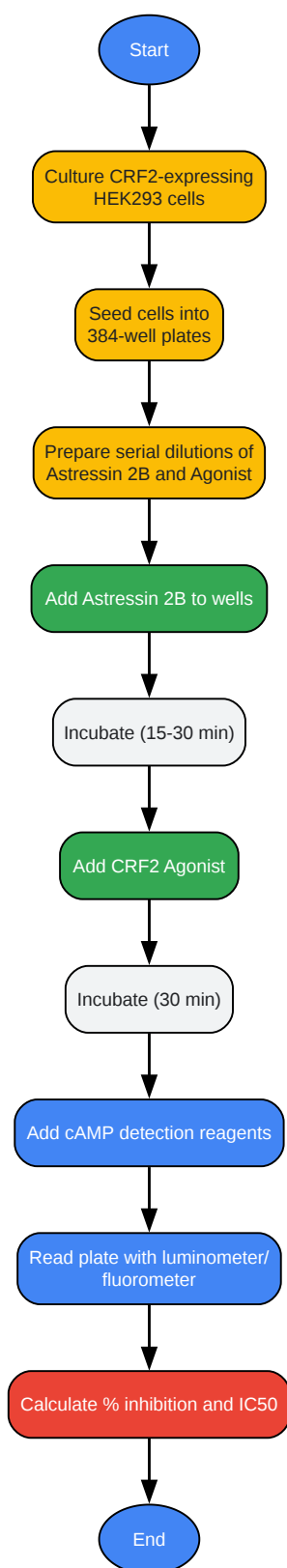
Materials:

- HEK293 cells stably expressing the human CRF2 receptor.
- Cell culture medium (e.g., DMEM with 10% FBS).

- **Astressin 2B**.
- CRF2 receptor agonist (e.g., Urocortin II or Urocortin III).
- Forskolin (optional, for amplifying the cAMP signal).
- cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
- 384-well white opaque plates.
- Plate reader compatible with the chosen cAMP assay kit.

Protocol:

- **Cell Culture:** Culture the CRF2-expressing HEK293 cells in appropriate medium until they reach 80-90% confluency.
- **Cell Seeding:** Harvest the cells and seed them into 384-well white opaque plates at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C.
- **Compound Preparation:** Prepare a stock solution of **Astressin 2B** in water or a suitable buffer. Perform a serial dilution to obtain a range of concentrations for the dose-response curve. Also, prepare a stock solution of the CRF2 agonist.
- **Assay Procedure:** a. Remove the culture medium from the wells. b. Add 10 µL of **Astressin 2B** at various concentrations to the wells. c. Incubate for 15-30 minutes at room temperature. d. Add 10 µL of the CRF2 agonist at a concentration that elicits a submaximal response (e.g., EC80). e. Incubate for 30 minutes at room temperature.
- **cAMP Detection:** Add the cAMP assay reagents according to the manufacturer's instructions.
- **Data Acquisition:** Read the plate using a compatible plate reader.
- **Data Analysis:** Calculate the percentage of inhibition of the agonist-stimulated cAMP response for each concentration of **Astressin 2B**. Plot the percentage of inhibition against the log of the **Astressin 2B** concentration to determine the IC50 value.



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### In Vitro cAMP Inhibition Assay Workflow

## In Vivo Experiment: Gastric Emptying Assay in Rats

This assay evaluates the effect of **Astressin 2B** on gastric emptying, a process known to be modulated by CRF2 receptor activation.

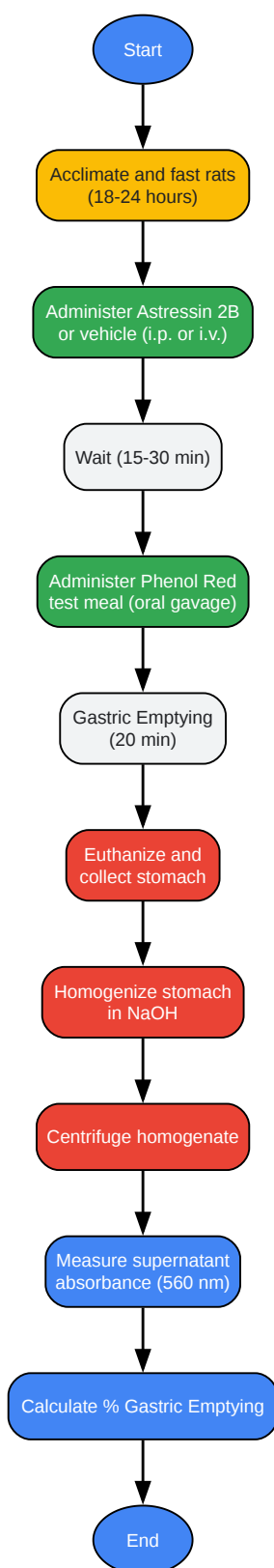
Materials:

- Male Sprague-Dawley rats (200-250 g).
- **Astressin 2B**.
- Vehicle (e.g., sterile saline).
- Phenol red solution (0.5 mg/mL in 1.5% methylcellulose).
- 0.1 N NaOH.
- Spectrophotometer.
- Oral gavage needles.
- Surgical instruments.

Protocol:

- **Animal Acclimation and Fasting:** Acclimate rats to the housing conditions for at least one week. Fast the rats for 18-24 hours before the experiment, with free access to water.
- **Drug Administration:** Administer **Astressin 2B** (e.g., 10-100 µg/kg) or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection.
- **Test Meal Administration:** After a predetermined time following drug administration (e.g., 15-30 minutes), administer 1.5 mL of the phenol red solution to each rat via oral gavage.
- **Gastric Emptying Period:** Allow a 20-minute period for gastric emptying.
- **Stomach Collection:** Euthanize the rats and immediately clamp the pylorus and cardia of the stomach. Carefully excise the stomach.

- Sample Processing: a. Place each stomach in a tube containing 25 mL of 0.1 N NaOH and homogenize. b. Let the homogenate stand for 1 hour at room temperature. c. Centrifuge the homogenate at 3000 rpm for 10 minutes.
- Spectrophotometry: Measure the absorbance of the supernatant at 560 nm.
- Data Analysis: a. A control group of rats is euthanized immediately after gavage to determine the initial amount of phenol red administered. b. Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying =  $(1 - (\text{Absorbance of test group} / \text{Absorbance of control group})) * 100$



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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Astressin 2B: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15569425#astressin-2b-supplier-and-catalog-information\]](https://www.benchchem.com/product/b15569425#astressin-2b-supplier-and-catalog-information)

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